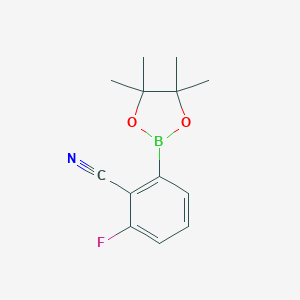![molecular formula C21H22ClN3O4 B105323 2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride CAS No. 183365-34-6](/img/structure/B105323.png)
2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride” is a chemical compound with the molecular formula C21H21N3O4 . It is a metabolite of Erlotinib .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C21H21N3O4/c1-3-15-5-4-6-16 (11-15)24-21-17-12-19 (28-10-9-26-2)20 (27-8-7-25)13-18 (17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3, (H,22,23,24) . The IUPAC name is 2- ( {4- [ (3-ethynylphenyl)amino]-6- (2-methoxyethoxy)quinazolin-7-yl}oxy)ethan-1-ol . Physical And Chemical Properties Analysis
The compound has an average weight of 379.416 and a monoisotopic weight of 379.153206168 . It has a water solubility of 0.0105 mg/mL . The compound has a logP value of 2.51 (ALOGPS) and 2.56 (Chemaxon) . It has a pKa (Strongest Acidic) of 15.06 and a pKa (Strongest Basic) of 4.62 .Aplicaciones Científicas De Investigación
Quinazoline Derivatives and Medicinal Chemistry
Quinazoline derivatives, including structures similar to 2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride, have been extensively studied for their medicinal applications. They constitute an important class of fused heterocycles found in over 200 naturally occurring alkaloids. These compounds are noted for their stability and the ability to be functionalized with various bioactive moieties, leading to potential medicinal agents with antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains a significant hurdle in drug development, underlining the importance of bioavailability in countering antibiotic resistance (Tiwary et al., 2016).
Synthetic Advances and Biological Evaluation
Recent literature highlights the synthesis and biological evaluation of polycyclic 4(3H)-quinazolinones, showcasing their structural diversity and potential in the search for active molecules. This includes derivatives with rings fused to the pyrimidine part of the quinazoline core, typical of quinazolinone alkaloids, as well as compounds with extra rings fused to the benzo moiety, opening new avenues for discovering active molecules (Demeunynck & Baussanne, 2013).
Quinazolines in Optoelectronics
Quinazolines are not only limited to medicinal chemistry but also extend to optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This highlights the potential of quinazoline and pyrimidine derivatives in developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, as well as nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Propiedades
IUPAC Name |
2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4.ClH/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21;/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPPSATVOCYFSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

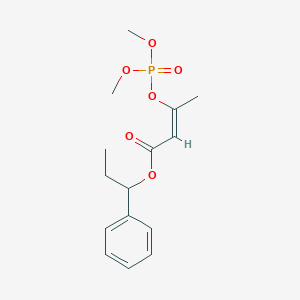
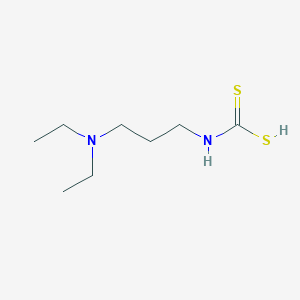
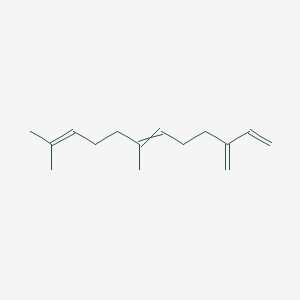
![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)


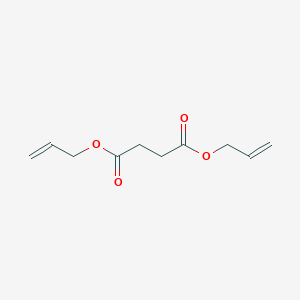
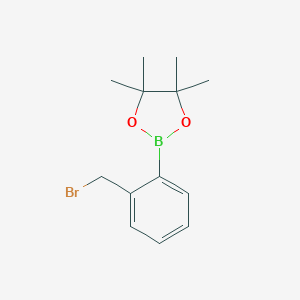
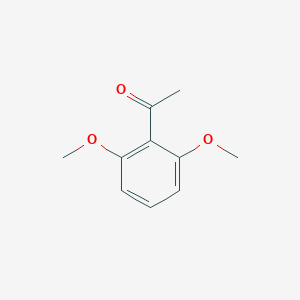

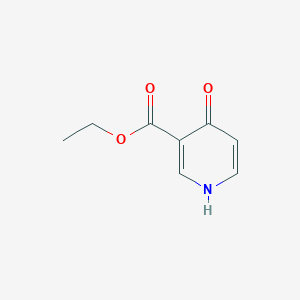
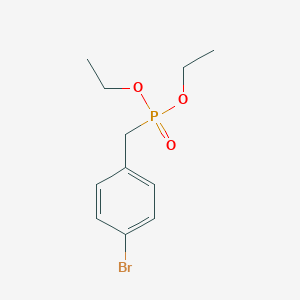
![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)
